N-(2-fluoro-4-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
Description
This compound features a piperidine core substituted at the 4-position with a 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl group. The acetamide moiety is linked to a 2-fluoro-4-methylphenyl aromatic ring. Piperidine contributes to conformational flexibility, which is advantageous in drug-receptor interactions .
Properties
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-15-3-8-20(19(24)13-15)25-21(29)14-28-11-9-17(10-12-28)23-26-22(27-31-23)16-4-6-18(30-2)7-5-16/h3-8,13,17H,9-12,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXDCOMUXVQRAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluoro-4-methylphenyl)-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes relevant research findings, case studies, and biological activity data associated with this compound.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula : CHFNO
Molecular Weight : 429.49 g/mol
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole, which is a part of the compound's structure, exhibit significant anticancer properties. For instance, studies have shown that various 1,2,4-oxadiazole derivatives have IC values ranging from 0.12 to 15.63 µM against different cancer cell lines such as MCF-7 and A549 . The mechanism of action often involves the induction of apoptosis through pathways such as p53 activation and caspase activation .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Apoptosis via p53 |
| Compound B | A549 | 2.78 | Caspase activation |
| N-(2-fluoro-4-methylphenyl)... | MCF-7 | TBD | TBD |
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor. The oxadiazole moiety has been linked to inhibitory activity against various enzymes relevant to cancer biology, including thymidylate synthase and histone deacetylases (HDAC) . These enzymes play crucial roles in DNA synthesis and epigenetic regulation of gene expression.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of similar oxadiazole-containing compounds on human cancer cell lines. The results indicated a significant reduction in cell viability at sub-micromolar concentrations. The compounds were noted for their ability to selectively target cancerous cells while sparing normal cells .
- Molecular Docking Studies : Molecular docking simulations have suggested strong interactions between the oxadiazole ring and active sites of target enzymes, indicating a promising pathway for drug development targeting specific cancer types .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Piperidine vs. Piperazine Derivatives
Oxadiazole vs. Triazole/Imidazothiazole Derivatives
Substituent Effects
Fluorine and Methoxy Groups
- Fluorine atoms (e.g., in the target compound and Compound C) improve membrane permeability and metabolic stability.
- Methoxy groups (e.g., in the target compound and Compound A) can act as electron-donating groups, modulating receptor binding affinity.
Sulfonyl and Thiazole Modifications
- Compound (D): N-{4-[4-(3-{[(2,5-difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide () Incorporates a sulfonyl group and thiazole ring, which may enhance target selectivity and steric bulk .
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
